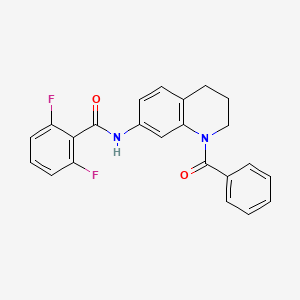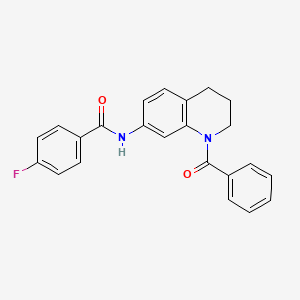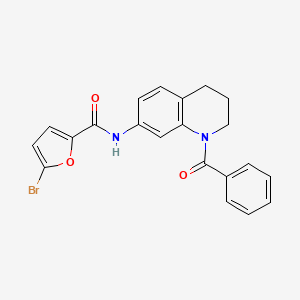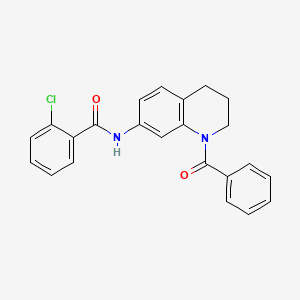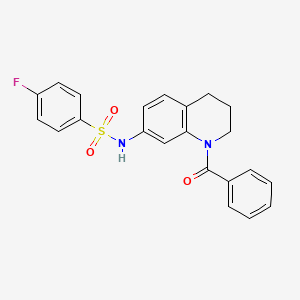
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide (BTQC) is an organic compound that has been used in a variety of scientific research applications. BTQC is a member of the quinoline family, which is composed of compounds that contain a fused benzene and pyridine ring. It is a highly versatile compound, as it can be used in a variety of synthetic reactions and can be used in a variety of biological studies. BTQC has been used in the synthesis of various drugs, including antimalarials, anti-inflammatory agents, and anti-cancer agents. In addition, BTQC has been used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of drugs.
作用機序
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide is not well understood. However, it has been hypothesized that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It is believed that this compound may inhibit the production of prostaglandins, which could lead to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have anti-inflammatory and anti-cancer effects. In addition, this compound has been found to have antimalarial activity. It is also believed that this compound may have an effect on the production of cytokines, which are molecules involved in cell-to-cell communication.
実験室実験の利点と制限
The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to synthesize. In addition, this compound can be used in a variety of synthetic reactions and can be used in a variety of biological studies. However, the mechanism of action of this compound is not well understood and its biochemical and physiological effects are not well understood.
将来の方向性
There are a number of potential future directions for research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide. One potential direction is to further explore the mechanism of action of this compound and to determine its biochemical and physiological effects. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer and other diseases. Furthermore, research could be done to explore the potential use of this compound in drug delivery systems. Finally, research could be done to explore the potential use of this compound in the synthesis of other organic compounds.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide can be synthesized in a variety of ways. One method involves the reaction of 4-chlorobenzene-1-sulfonic acid with N-benzoyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out in an aqueous solution of sodium hydroxide and the resulting product is this compound. Other methods for synthesizing this compound involve the use of a variety of other reagents, such as bromine and chlorine.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including antimalarials, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of drugs. This compound has also been used in the synthesis of various peptides and proteins.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVHWGMFDJVCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

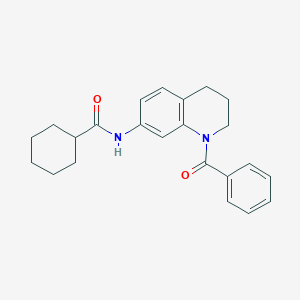
![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)


